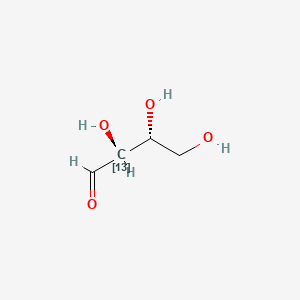
Ac-Ala-OH-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Ala-OH-d4, also known as deuterium-labeled N-acetyl-L-alanine, is a stable isotope-labeled compound. It is a derivative of N-acetyl-L-alanine, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-OH-d4 involves the incorporation of deuterium into N-acetyl-L-alanine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Ac-Ala-OH-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted analogs of this compound .
Scientific Research Applications
Ac-Ala-OH-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ac-Ala-OH-d4 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation within the system. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ac-D-Ala-OH-d4: Another deuterium-labeled compound with similar applications.
N-Ac-Ala-OH: The non-deuterated form of Ac-Ala-OH-d4.
Ac-Gly-OH: A related compound used in similar research applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric signals. This makes it particularly valuable in tracing studies and pharmacokinetic analyses .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(2S)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3,3D |
InChI Key |
KTHDTJVBEPMMGL-MKHXCRIBSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)







